molecular formula C11H14OS B14068032 1-(2-Ethyl-4-mercaptophenyl)propan-1-one

1-(2-Ethyl-4-mercaptophenyl)propan-1-one

Cat. No.: B14068032
M. Wt: 194.30 g/mol
InChI Key: MTIOJQDYTMDSIF-UHFFFAOYSA-N
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Description

1-(2-Ethyl-4-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14OS It is characterized by the presence of an ethyl group, a mercapto group, and a propanone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethyl-4-mercaptophenyl)propan-1-one typically involves the reaction of 2-ethyl-4-mercaptophenyl with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-4-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Ethyl-4-mercaptophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethyl-4-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.

    1-(2-Ethyl-4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a mercapto group.

    1-(2-Ethyl-4-aminophenyl)propan-1-one: Similar structure but with an amino group instead of a mercapto group.

Uniqueness

1-(2-Ethyl-4-mercaptophenyl)propan-1-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(2-ethyl-4-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C11H14OS/c1-3-8-7-9(13)5-6-10(8)11(12)4-2/h5-7,13H,3-4H2,1-2H3

InChI Key

MTIOJQDYTMDSIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)S)C(=O)CC

Origin of Product

United States

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